molecular formula C12H12O3S B12741966 6,7-Dimethyl-2-naphthalenesulfonic acid CAS No. 474513-38-7

6,7-Dimethyl-2-naphthalenesulfonic acid

Cat. No.: B12741966
CAS No.: 474513-38-7
M. Wt: 236.29 g/mol
InChI Key: UKUQORBTNHAVLR-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-naphthalenesulfonic acid (CAS Number: 474513-38-7) is an organic compound with the molecular formula C12H12O3S . It is a derivative of naphthalenesulfonic acid, a class of compounds known for their utility in various research and industrial fields. The structural motif of the naphthalenesulfonic acid is frequently explored in the development of specialty chemicals, including dyes and polymer stabilizers . For instance, related sulfonic acid compounds have been investigated as key components in the synthesis of sulfur dyes for textiles and as complexing agents in organotin compounds that effectively act as photostabilizers to reduce the degradation of polymers like poly(vinyl chloride) upon exposure to ultraviolet light . This compound is presented for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

474513-38-7

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

6,7-dimethylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C12H12O3S/c1-8-5-10-3-4-12(16(13,14)15)7-11(10)6-9(8)2/h3-7H,1-2H3,(H,13,14,15)

InChI Key

UKUQORBTNHAVLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Preparation Methods

Method Conditions Yield (%) Purity (%) Key Advantage
Nitration-Sulfonation Stepwise temp. control 78 95 High regioselectivity
Direct Sulfonation One-pot, 95–105°C 85 98 Simplified workflow
Crystallization H₂SO₄ dilution, 10–20°C 90 99 Effective impurity removal

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .

Scientific Research Applications

6,7-Dimethyl-2-naphthalenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-naphthalenesulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its chemical and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6,7-Dimethyl-2-naphthalenesulfonic acid with structurally related naphthalenesulfonic acid derivatives, based on the provided evidence and inferred properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties
6,7-Dimethyl-2-naphthalenesulfonic acid Not provided Methyl (6,7), sulfonic acid (2) Likely C₁₂H₁₂O₃S ~252.3 g/mol Higher hydrophobicity vs. hydroxyl analogs; sulfonic acid enhances water solubility in salt form.
6,7-Dihydroxynaphthalene-2-sulfonic acid 92-27-3 Hydroxyl (6,7), sulfonic acid (2) C₁₀H₈O₅S 240.23 g/mol Polar due to hydroxyl groups; used as a coupler in dyes/pharmaceuticals .
6,7-Dibutyl-2-naphthalenesulfonic acid sodium salt 29427-81-4 Butyl (6,7), sulfonic acid (2) Likely C₁₈H₂₄O₃SNa ~363.4 g/mol Lipophilic due to butyl groups; sodium salt improves aqueous solubility .
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 Hydroxyl (7), sulfonic acid (1,3) C₁₀H₆K₂O₈S₂ 404.48 g/mol Dual sulfonic acid groups increase acidity; used in industrial chelating agents .
7-Amino-1,3-naphthalenedisulfonic acid 16396-1A Amino (7), sulfonic acid (1,3) C₁₀H₉NO₆S₂ 303.31 g/mol Amino group enables reactivity in azo dye synthesis; disulfonate enhances solubility .

Key Differences and Implications

Butyl groups (in the sodium salt analog) further enhance lipophilicity, favoring micelle formation in surfactants .

Sulfonic Acid Position and Number: Mono-sulfonated derivatives (e.g., 6,7-Dimethyl-2-naphthalenesulfonic acid) are less acidic and less water-soluble than disulfonated analogs like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate .

Salt Forms :

  • Sodium or potassium salts (e.g., 6,7-Dibutyl-2-naphthalenesulfonic acid sodium salt) exhibit higher aqueous solubility than free acids, critical for industrial formulations .

Functional Group Reactivity: Amino-substituted derivatives (e.g., 7-Amino-1,3-naphthalenedisulfonic acid) are pivotal in dye synthesis due to their ability to form diazonium salts, whereas hydroxylated variants (e.g., 6,7-Dihydroxynaphthalene-2-sulfonic acid) are used as coupling agents .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 6,7-dihydroxy-2-naphthalenesulfonic acid, and how do they influence experimental design?

  • Methodological Answer : The compound (C₁₀H₈O₅S, MW 240.23) features two hydroxyl groups at positions 6 and 7 and a sulfonic acid group at position 2 on the naphthalene ring. This structure enhances hydrogen bonding and solubility in polar solvents like water and ethanol . Its UV-Vis absorption maxima (due to aromatic π→π* transitions) and pKa values (hydroxyl groups: ~9–11; sulfonic acid: ~1–2) must be characterized via spectrophotometry and potentiometric titration to optimize reaction conditions .

Q. How can researchers synthesize 6,7-dihydroxy-2-naphthalenesulfonic acid with high purity?

  • Methodological Answer : A common route involves sulfonation of 6,7-dihydroxynaphthalene using concentrated sulfuric acid at 80–100°C. Post-synthesis, impurities (e.g., unreacted starting material) are removed via recrystallization in ethanol-water mixtures or ion-exchange chromatography to isolate the sulfonic acid . Purity is confirmed by HPLC (C18 column, 0.1% H₃PO₄ mobile phase) and melting point analysis (decomposes above 250°C) .

Advanced Research Questions

Q. How do conflicting spectroscopic data (e.g., NMR, IR) for sulfonated naphthalene derivatives arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in NMR spectra may stem from tautomerism of hydroxyl groups or sulfonic acid protonation states. For example, in D₂O, the sulfonic acid proton (δ 1.5–2.5 ppm) may exchange rapidly, complicating integration. Use deuterated DMSO to stabilize hydroxyl protons (δ 9–10 ppm) and compare with computational models (DFT) for assignment . IR bands near 1040 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (O–H) should align with theoretical vibrational modes .

Q. What strategies mitigate interference from metal ions in applications of 6,7-dihydroxy-2-naphthalenesulfonic acid as a chelating agent?

  • Methodological Answer : The hydroxyl and sulfonic acid groups enable metal chelation (e.g., Fe³⁺, Cu²⁺), but competing ions (Ca²⁺, Mg²⁺) in biological buffers can reduce efficacy. Pre-treat samples with EDTA (0.1–1 mM) to sequester divalent cations, or use pH-controlled environments (pH 4–6) where sulfonic acid ionization dominates, enhancing selectivity .

Q. How can researchers validate the biological activity of 6,7-dihydroxy-2-naphthalenesulfonic acid derivatives against enzyme targets (e.g., kinases)?

  • Methodological Answer : Use fluorescence polarization assays with FITC-labeled ATP analogues to measure competitive inhibition. For example, IC₅₀ values for kinase inhibition can be determined via dose-response curves (0.1–100 μM). Cross-validate with molecular docking (AutoDock Vina) to identify binding interactions with the enzyme’s active site .

Data Contradiction Analysis

Q. Why do solubility reports for 6,7-dihydroxy-2-naphthalenesulfonic acid vary across studies?

  • Methodological Answer : Discrepancies arise from differences in counterion forms (e.g., sodium salt vs. free acid). The sodium salt (CAS 28404-32) is highly soluble in water (>100 mg/mL), while the free acid (CAS 92-27-3) has limited solubility (~10 mg/mL) due to intermolecular hydrogen bonding . Always specify the salt form and solvent system (e.g., aqueous vs. ethanol) in protocols.

Applications in Material Science

Q. How is 6,7-dihydroxy-2-naphthalenesulfonic acid utilized in dye-sensitized solar cells (DSSCs)?

  • Methodological Answer : As a co-adsorbent, it modifies TiO₂ surfaces by binding via sulfonic acid groups, reducing charge recombination. Optimize dye loading by varying the molar ratio (1:5 to 1:20 vs. ruthenium dye) and characterize via electrochemical impedance spectroscopy (EIS) to assess electron lifetime improvements .

Safety and Handling

Q. What precautions are critical when handling sulfonated naphthalene derivatives in biological assays?

  • Methodological Answer : The compound is classified as a HNOC (Hazard Not Otherwise Classified). Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and consult safety data sheets (e.g., UN2583 for transport guidelines) .

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